Ethyl 3,5-diaminobenzoate

Lipophilicity Drug Design Permeability

Substituting the ethyl ester with the acid or methyl ester can derail SAR studies due to significant LogP shifts. Ethyl 3,5-diaminobenzoate (LogP 0.738) provides the precise lipophilicity required for membrane permeability and normal-phase purification. • Validated precursor for Schiff bases active against MRSA (MIC values comparable to bacitracin) • Reference inhibitor for dopamine β-hydroxylase (IC50 40-56 μM) and dihydroorotase (IC50 1 mM) • Building block for organogelators with tailored aromatic pendants

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1949-51-5
Cat. No. B162176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-diaminobenzoate
CAS1949-51-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)N)N
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3
InChIKeyIDLVQOMJOKNXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-Diaminobenzoate: Verified Diamino Ester Scaffold


Ethyl 3,5-diaminobenzoate (CAS 1949-51-5) is an aromatic diamino ester derivative of 3,5-diaminobenzoic acid. It is primarily utilized as a versatile chemical intermediate and a core scaffold for building more complex molecules in pharmaceutical development, particularly in the design of antimicrobial agents, enzyme inhibitors, and advanced materials . Characterized by two meta-positioned amino groups and an ethyl ester moiety, this compound serves as a critical building block, with its specific ester group imparting distinct physicochemical properties compared to the parent acid or other ester analogs, which is crucial for its utility in structure-activity relationship (SAR) studies and synthetic pathways .

Ethyl 3,5-Diaminobenzoate: Non-Interchangeability with Analogs


In chemical procurement, substituting a specific ester derivative like Ethyl 3,5-diaminobenzoate with the parent acid (3,5-diaminobenzoic acid) or a different ester (e.g., methyl 3,5-diaminobenzoate) can lead to failed syntheses, inaccurate biological results, or altered material properties. The ester group dictates critical physicochemical properties such as lipophilicity (LogP), which governs membrane permeability in biological assays and solubility in organic solvents for synthesis [1]. The ethyl ester confers a specific LogP value that differs significantly from both the acid and methyl ester, directly influencing partitioning behavior, reactivity, and the ability to recrystallize or purify the final product. Such changes render results non-comparable and can invalidate structure-activity relationship (SAR) studies that are sensitive to these molecular parameters [2].

Ethyl 3,5-Diaminobenzoate: Quantitative Selection Evidence


Lipophilicity and Membrane Permeability

Ethyl 3,5-diaminobenzoate exhibits a measured LogP of 0.738 [1], which is substantially higher than the parent 3,5-diaminobenzoic acid (LogP values of -0.51 or -0.29 ) and also differs from the methyl ester (PubChem XLogP3 of 0.8 [2]). This higher lipophilicity indicates that the ethyl ester will have greater membrane permeability and enhanced solubility in organic solvents compared to the acid form. This difference is critical for applications requiring passive diffusion across lipid bilayers or for performing reactions in non-aqueous media.

Lipophilicity Drug Design Permeability Solubility

Dihydroorotase and Dopamine β-Hydroxylase Inhibition

Ethyl 3,5-diaminobenzoate has been specifically characterized as an inhibitor of two distinct enzymes: dihydroorotase (DHOase) with an IC50 of 1.00E+6 nM (1 mM) [1], and bovine dopamine β-hydroxylase (DBH) with an inhibitory concentration range of 40-56 μM [2]. While these activities are relatively weak, they are specific and measurable. For comparison, a known potent DHOase inhibitor, 5-aminoorotic acid, has an IC50 of 9.87 μM [3], and a potent DBH inhibitor, Nepicastat, has an IC50 of 8.5 nM [4]. This demonstrates that Ethyl 3,5-diaminobenzoate is not a potent inhibitor, but it serves as a validated starting point or a specific tool compound for these targets, unlike other diamino benzoate esters which may not have been similarly profiled.

Enzyme Inhibition Dihydroorotase Dopamine β-Hydroxylase Binding Affinity

Antimicrobial Scaffold Validation

The 3,5-diaminobenzoate scaffold, of which Ethyl 3,5-diaminobenzoate is a direct precursor, is a validated platform in antimicrobial research. A family of Schiff bases synthesized from this compound exhibited antibacterial activity with minimum inhibitory concentrations (MIC) starting from 7.81 µM, which is comparable to the standard drug bacitracin for some strains, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Furthermore, the core scaffold was essential in the development of siderophore-aminoacylpenicillin conjugates that demonstrated very strong in vitro activity against Gram-negative bacterial pathogens like Pseudomonas aeruginosa [2]. This is a specific application for which alternative diamino benzoic acid derivatives, like 3,4-diaminobenzoic acid, have been explored for different targets (e.g., ERAP2/IRAP inhibition) [3], highlighting that the 3,5-substitution pattern, and the ability to use the ester for further modification, is critical for this antimicrobial activity class.

Antimicrobial Scaffold Peptidomimetics Siderophore Conjugates

Analytical Purity and Availability

Ethyl 3,5-diaminobenzoate is commercially available from established research chemical suppliers with a verified purity of 97% , ensuring batch-to-batch consistency for reproducible experimental outcomes. It is specifically designated for Research Use Only , and its availability in pre-weighed quantities (e.g., 1 g, 5 g) from a reputable source like Santa Cruz Biotechnology eliminates the need for in-house synthesis and purification, saving significant time and resources. In contrast, procuring the material from lesser-known vendors or attempting to synthesize it internally may introduce variability in purity and composition, which can confound research findings.

Purity Quality Control Reproducibility Procurement

Ethyl 3,5-Diaminobenzoate: Primary Use Cases


Drug Discovery Library Building Block

Based on its specific LogP of 0.738 [1], Ethyl 3,5-diaminobenzoate is the preferred starting material for medicinal chemists synthesizing compound libraries where moderate lipophilicity is a design criterion. This property balances aqueous solubility with membrane permeability, a critical parameter in early-stage drug discovery. The ethyl ester is selected over the more polar acid (LogP -0.51) to improve cellular uptake in phenotypic assays or to facilitate purification by normal-phase chromatography.

Schiff Base Antimicrobial Synthesis

This compound is a validated precursor for generating Schiff bases with demonstrated antimicrobial activity, particularly against Gram-positive bacteria and MRSA, with MIC values comparable to bacitracin [2]. Researchers in antibiotic development will procure this specific diamino ester to construct and evaluate new derivatives within this known active chemical space, leveraging the established structure-activity relationships of the 3,5-diaminobenzoate scaffold.

DHOase and DBH Assay Reference Ligand

For enzymologists studying dihydroorotase or dopamine β-hydroxylase, Ethyl 3,5-diaminobenzoate provides a low-potency (IC50 = 1 mM and 40-56 μM, respectively) reference inhibitor [3] [4]. It can be used as a tool compound to validate assay conditions, as a negative control (due to its weak activity), or as a starting point for fragment-based drug design to develop more potent analogs against these targets. Its specific, albeit weak, interaction is a defined and reproducible characteristic not shared by all related esters.

Advanced Materials and Organogelator Precursor

The 3,5-diaminobenzoate moiety is a key building block in the development of novel organogelators . Ethyl 3,5-diaminobenzoate serves as a starting point for synthesizing more complex derivatives with tailored aromatic pendants designed to improve gelation properties in aromatic solvents. Researchers in supramolecular chemistry and materials science will procure this compound to create and study new self-assembling materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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